3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyacetophenone with thiophene-2-carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce 4,5-dihydropyrazole derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential as a skin-whitening agent .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Thiophene derivatives: Compounds with thiophene rings but different substituents on the pyrazole ring.
Uniqueness
3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of a methoxyphenyl group and a thiophene ring on the pyrazole core
Properties
CAS No. |
89144-88-7 |
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Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H16N2OS/c1-17-14(15-4-3-9-19-15)10-13(16-17)11-5-7-12(18-2)8-6-11/h3-9,14H,10H2,1-2H3 |
InChI Key |
JIRUUKCLVQOXCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CS3 |
Origin of Product |
United States |
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